Rastim 30 dkv
Overview
Description
It is widely used in agriculture to enhance the growth and yield of various crops, including sugar beet, grapevine, maize, rape, barley, paprika, roses, clove-pink, and chrysanthemum . This compound is known for its ability to stimulate germination, sprouting, and improve the quality of vegetative propagation .
Mechanism of Action
Target of Action
Rastim 30 DKV is a plant growth regulator based on bensoline . It is primarily used for the treatment of agricultural crops to accelerate flowering . The primary targets of this compound are the plant cells involved in growth and development, particularly those associated with the rooting of ornamental plants .
Mode of Action
This compound interacts with its targets by stimulating the rooting process in plants . It is used in concentrations of 0.03–0.003% for the rooting of roses, chrysanthemums, and carnations . This interaction results in accelerated growth and development of the plants, particularly in terms of flowering and root formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rastim 30 DKV is synthesized through the reaction of benzothiazolinone with benzyloxycarbonyl chloride under controlled conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting benzothiazolinone with benzyloxycarbonyl chloride in large-scale reactors. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Rastim 30 DKV undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form benzothiazolinone derivatives.
Substitution: It undergoes nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazolinone derivatives.
Substitution: Various substituted benzothiazolinone compounds.
Scientific Research Applications
Rastim 30 DKV has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones
- 3-Alkoxycarbonylmethyl-6-nitro-2-benzothiazolones
- Phenoxycarbonylmethyl-2-benzothiazolone
- Methoxyphenoxycarbonylmethyl-2-benzothiazolone
- Fluoroethoxycarbonyl-methyl-2-benzothiazolone
Comparison: Rastim 30 DKV is unique due to its high efficiency in stimulating plant growth and its ability to improve the quality of vegetative propagation. Compared to other benzothiazole derivatives, this compound has shown superior performance in field tests, particularly in enhancing the yield and quality of crops without leaving undesirable residues in the soil .
Properties
IUPAC Name |
benzyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-15(20-11-12-6-2-1-3-7-12)10-17-13-8-4-5-9-14(13)21-16(17)19/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQSRUYGHFZBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3SC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923008 | |
Record name | Benzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-53-1 | |
Record name | Phenylmethyl 2-oxo-3(2H)-benzothiazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119584-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rastim 30 dkv | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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